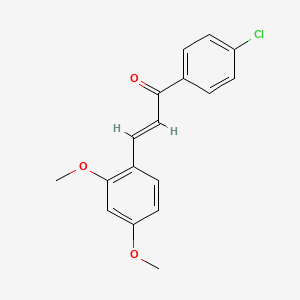

4'-Chloro-2,4-dimethoxychalcone

Description

Properties

CAS No. |

18493-31-7 |

|---|---|

Molecular Formula |

C17H15ClO3 |

Molecular Weight |

302.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 |

InChI Key |

RIAYIRFYWCEXLV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Heterocyclic Synthesis from 4'-Chloro-2,4-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are renowned for their broad spectrum of biological activities and their utility as versatile precursors in synthetic organic chemistry. This technical guide focuses on a particularly valuable scaffold, 4'-Chloro-2,4-dimethoxychalcone, and its application in the synthesis of a diverse array of heterocyclic compounds. We will provide an in-depth exploration of the synthesis and characterization of this chalcone, followed by detailed, field-proven protocols for its conversion into medicinally significant pyrazoline, isoxazole, and aminopyrimidine derivatives. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying mechanistic principles and expert insights to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Significance of the Chalcone Framework

Chalcones are a prominent class of naturally occurring and synthetic compounds that form a central backbone in the flavonoid family.[1][2] Their inherent biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties, is largely attributed to the reactive α,β-unsaturated ketone moiety.[3][4] This functional group not only imparts biological function but also serves as a key handle for a variety of chemical transformations, making chalcones ideal starting materials for the synthesis of more complex heterocyclic systems.[5][6] The incorporation of a chalcone into a heterocyclic framework can significantly enhance its pharmacological profile, leading to the development of novel therapeutic agents.[7]

This guide will specifically delve into the synthetic potential of 4'-Chloro-2,4-dimethoxychalcone. The presence of a chloro-substituent on one aromatic ring and two methoxy groups on the other provides a unique electronic and steric profile, influencing both its reactivity and the biological activity of its derivatives.

I. Synthesis and Characterization of the 4'-Chloro-2,4-dimethoxychalcone Scaffold

The synthesis of 4'-Chloro-2,4-dimethoxychalcone is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.[2] This reaction is a cornerstone of chalcone synthesis due to its efficiency and operational simplicity.

A. Synthetic Protocol: Claisen-Schmidt Condensation

This protocol outlines the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

Materials:

-

4-Chloroacetophenone

-

2,4-Dimethoxybenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) in ethanol.

-

To this solution, add 2,4-dimethoxybenzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-Chloro-2,4-dimethoxychalcone.

B. Characterization of 4'-Chloro-2,4-dimethoxychalcone

The structure and purity of the synthesized chalcone must be confirmed through spectroscopic methods.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅ClO₃ |

| Molecular Weight | 302.75 g/mol |

| Appearance | Pale yellow solid |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system (typically as doublets with a coupling constant of ~15-16 Hz, indicative of a trans-configuration), and the methoxy group protons (as singlets).

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbons.

-

IR (KBr, cm⁻¹): Key absorptions will include the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the aromatic rings and the vinylic group, and C-O stretching of the methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

II. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocycles that are readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.[8][9] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

A. Synthetic Protocol: Chalcone to Pyrazoline

This protocol describes the synthesis of a pyrazoline derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

-

4'-Chloro-2,4-dimethoxychalcone

-

Hydrazine Hydrate

-

Ethanol or Glacial Acetic Acid

-

Sodium Hydroxide (if using ethanol)

Procedure:

-

Dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

If using ethanol, add a catalytic amount of a base such as sodium hydroxide.

-

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash it with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

B. Characterization of the Pyrazoline Derivative

The structure of the resulting 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole should be confirmed.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇ClN₂O₂ |

| Molecular Weight | 316.78 g/mol |

| Appearance | Solid |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum will show characteristic signals for the three protons of the pyrazoline ring, typically as a set of doublets of doublets (an ABX system), in addition to the aromatic and methoxy protons. The NH proton of the pyrazoline ring will appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the carbons of the pyrazoline ring, in addition to the aromatic and methoxy carbons.

-

IR (KBr, cm⁻¹): The C=O stretching band of the starting chalcone will be absent. New bands for N-H stretching and C=N stretching of the pyrazoline ring will be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the pyrazoline derivative.

III. Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are synthesized from chalcones by reaction with hydroxylamine hydrochloride.[10] Isoxazole derivatives are of interest for their diverse pharmacological activities.[8]

A. Synthetic Protocol: Chalcone to Isoxazole

This protocol outlines the synthesis of an isoxazole derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

-

4'-Chloro-2,4-dimethoxychalcone

-

Hydroxylamine Hydrochloride

-

Ethanol

-

Sodium Hydroxide or Potassium Hydroxide

Procedure:

-

In a round-bottom flask, dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

-

Slowly add an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure isoxazole derivative.

B. Characterization of the Isoxazole Derivative

The structure of the resulting 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)isoxazole should be confirmed.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄ClNO₃ |

| Molecular Weight | 315.75 g/mol |

| Appearance | Solid |

Expected Spectroscopic Data:

-

¹H NMR: A characteristic singlet for the C4-proton of the isoxazole ring will be observed, in addition to the signals for the aromatic and methoxy protons.

-

¹³C NMR: The spectrum will show signals for the carbons of the isoxazole ring and the aromatic and methoxy carbons.

-

IR (KBr, cm⁻¹): The C=O stretching band of the chalcone will be absent. A characteristic C=N stretching band for the isoxazole ring will be present.

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the isoxazole derivative.

IV. Synthesis of Aminopyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of immense biological importance, forming the backbone of nucleic acids. Substituted pyrimidines can be synthesized from chalcones by reaction with guanidine.[5]

A. Synthetic Protocol: Chalcone to Aminopyrimidine

This protocol describes the synthesis of a 2-aminopyrimidine derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

-

4'-Chloro-2,4-dimethoxychalcone

-

Guanidine Hydrochloride or Guanidine Nitrate

-

Ethanol

-

Sodium Hydroxide or Potassium Hydroxide

Procedure:

-

Dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) and guanidine hydrochloride or nitrate (1.1-1.5 equivalents) in ethanol in a round-bottom flask.

-

Add a solution of a strong base like sodium hydroxide or potassium hydroxide.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.

B. Characterization of the Aminopyrimidine Derivative

The structure of the resulting 6-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine should be confirmed.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆ClN₃O₂ |

| Molecular Weight | 341.79 g/mol |

| Appearance | Solid |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum will show a characteristic singlet for the C5-proton of the pyrimidine ring, signals for the aromatic and methoxy protons, and a broad singlet for the amino group protons.

-

¹³C NMR: The spectrum will display signals for the carbons of the pyrimidine ring, as well as the aromatic and methoxy carbons.

-

IR (KBr, cm⁻¹): The C=O stretching band of the chalcone will be absent. Characteristic bands for N-H stretching of the amino group and C=N and C=C stretching of the pyrimidine ring will be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the aminopyrimidine derivative.

V. Mechanistic Insights and Workflow Visualization

The syntheses of these heterocyclic compounds from the chalcone scaffold proceed through distinct and well-established mechanistic pathways.

Reaction Mechanisms

-

Pyrazoline Formation: This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

-

Isoxazole Formation: The reaction with hydroxylamine initially forms an oxime intermediate, which then undergoes an intramolecular Michael addition and subsequent dehydration to form the isoxazole ring.

-

Aminopyrimidine Formation: This synthesis involves a Michael addition of the guanidine to the chalcone, followed by an intramolecular cyclization and subsequent aromatization through the elimination of water.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of heterocyclic compounds from 4'-Chloro-2,4-dimethoxychalcone.

Conclusion

4'-Chloro-2,4-dimethoxychalcone serves as an exceptionally useful and versatile scaffold for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrazolines, isoxazoles, and aminopyrimidines from this chalcone make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. The detailed experimental procedures and characterization data provided in this guide are intended to facilitate the work of researchers and scientists in their quest for novel therapeutic agents.

References

-

Alek Grady. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

Hussain, Z., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 108-113. [Link]

-

Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

-

Royal Society of Chemistry. (2015). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Catalysis Science & Technology, 5(1), 433-440. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). Chemistry and biological properties of pyrazole derivatives. [Link]

-

Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1106-1111. [Link]

-

Narayana, B., et al. (2014). (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]

-

Haque, M. R., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Xenobiotics, 13(2), 220-234. [Link]

-

Al-Ayed, A. S. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3123. [Link]

-

Organic Syntheses. 3-(2-CHLORO-5-PYRIDYL)-1H-1,2,4-TRIAZOLE. [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. [Link]

-

SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. [Link]

-

Supporting Information. [Link]

-

Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity. [Link]

-

El-Faham, A., et al. (2019). 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank, 2019(3), M1083. [Link]

-

Kumar, D., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical and Pharmaceutical Bulletin, 66(5), 551-557. [Link]

-

Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). [Link]

-

organic compounds. [Link]

-

Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

-

SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. [Link]

-

Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from.... [Link]

-

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole. [Link]

-

(PDF) Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. [Link]

-

Hussain, Z., et al. (2011). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646. [Link]

-

H NMR of 4-chlorochalcone. [Link]

-

Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of.... [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. [Link]

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND ITS HETEROCYCLIC DERIVATIVES. [Link]

-

4,4'-Dimethoxychalcone. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

Sources

- 1. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 2. mdpi.com [mdpi.com]

- 3. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 4. banglajol.info [banglajol.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Technical Whitepaper: Photophysics and Electronic Structure of 4'-Chloro-2,4-dimethoxychalcone

[1]

1Executive Summary

This technical guide provides a comprehensive analysis of 4'-Chloro-2,4-dimethoxychalcone , a representative

This document details the synthesis, steady-state absorption spectroscopy, solvatochromic behavior, and Density Functional Theory (DFT) modeling of the compound.[1] It is designed for researchers investigating non-linear optical (NLO) materials, fluorescent probes, and structure-activity relationships (SAR) in pharmacophores.[1]

Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule, (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one , relies on the Claisen-Schmidt condensation.[1] The choice of substituents dictates the photophysics:

-

Ring B (Aldehyde derived): The 2,4-dimethoxy substitution acts as the primary electron donor (D), raising the energy of the HOMO.[1] The ortho-methoxy group also introduces steric strain that may induce slight twisting, affecting planarity and quantum yield.[1]

-

Ring A (Ketone derived): The 4-chloro substitution acts as an inductive acceptor (-I effect) but a weak resonance donor (+R).[1] In the excited state, the carbonyl group serves as the primary electron trap (Acceptor).

Synthesis Workflow (Claisen-Schmidt)

The synthesis is thermodynamically controlled to favor the (E)-isomer due to the steric bulk of the aromatic rings.

Figure 1: Claisen-Schmidt condensation workflow for 4'-Chloro-2,4-dimethoxychalcone synthesis.

Electronic Absorption Spectra & Photophysics

Spectral Assignments

The UV-Vis spectrum of 4'-Chloro-2,4-dimethoxychalcone typically exhibits two distinct bands in the range of 200–450 nm.

| Band | Wavelength ( | Transition Type | Description |

| Band II | 240 – 260 nm | Localized excitation within the aromatic rings (benzenoid bands).[1] High energy, less sensitive to solvent polarity.[1] | |

| Band I | 345 – 370 nm | ICT ( | Intramolecular Charge Transfer. Electron density shifts from the dimethoxy ring to the carbonyl/chloro ring.[1] This band is highly sensitive to solvent polarity.[1] |

Solvatochromism

The compound exhibits positive solvatochromism .[1] As solvent polarity increases (e.g., from Hexane to DMF), the

Mechanism:

-

Ground State (

): Moderately polar.[1] -

Excited State (

): Highly polar (ICT state).[1] -

Interaction: Polar solvents (DMSO, DMF) stabilize the highly polar excited state more than the ground state, lowering the energy gap (

) between HOMO and LUMO.[1]

Experimental Data Summary (Typical Values):

| Solvent | Polarity Index ( | Shift Type | |

| n-Hexane | 0.009 | ~345 | Reference |

| Chloroform | 0.259 | ~352 | Red Shift |

| Ethanol | 0.654 | ~358 | Red Shift |

| DMSO | 0.444 | ~364 | Strong Red Shift |

Dipole Moment Determination

To quantify the charge transfer, the difference between excited and ground state dipole moments (

Where:

- : Stokes shift (wavenumbers).

- : Onsager cavity radius (estimated from DFT optimized geometry).

- : Orientation polarizability of the solvent.[1]

Note: Chalcones often have low fluorescence quantum yields in fluid solution due to rapid non-radiative decay (torsional relaxation around the C=C bond).[1] Therefore, absorption solvatochromism (using Bakhshiev's correlation) is often more reliable than Stokes shift methods for this class.[1]

Computational Insights (DFT)[1]

To validate experimental spectra, Density Functional Theory (DFT) is employed.[1][2]

-

Method: B3LYP or CAM-B3LYP (for long-range correction).[1]

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD.[1]

Frontier Molecular Orbitals (FMOs)

The "Push-Pull" nature is visualized through FMO distribution.[1]

-

HOMO: Localized primarily on the 2,4-dimethoxyphenyl ring (Donor) and the vinyl bridge.[1]

-

LUMO: Localized primarily on the carbonyl group and the 4-chlorophenyl ring (Acceptor).[1]

-

Band Gap (

): The 2,4-dimethoxy substitution significantly raises the HOMO energy compared to unsubstituted chalcone, narrowing the band gap and pushing absorption into the near-visible/visible region.[1]

Figure 2: Frontier Molecular Orbital transition pathway indicating the direction of charge transfer.[1]

Experimental Protocols

Protocol: Synthesis of 4'-Chloro-2,4-dimethoxychalcone

Objective: Isolate high-purity (E)-isomer.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.54 g, 10 mmol) and 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 25 mL of Ethanol (99%).

-

Catalysis: Add 5 mL of 40% NaOH (aq) dropwise while stirring magnetically. The solution will turn yellow/orange immediately.[1]

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).[1]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl. A yellow precipitate will form.[1]

-

Filtration: Filter the solid under vacuum and wash with cold water (

mL) until the filtrate is neutral. -

Purification: Recrystallize from hot Ethanol or an Acetone/Ethanol mixture. Dry in a desiccator.[1]

-

Validation: Verify structure via

H-NMR (look for doublet doublets of vinyl protons with

Protocol: Solvatochromic Measurement

Objective: Determine solvent-dependent spectral shifts.[1]

-

Stock Solution: Prepare a

M stock solution of the purified chalcone in Acetonitrile. -

Solvent Selection: Select 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, DMSO).

-

Sample Prep: Aliquot stock solution into volumetric flasks and dilute with respective solvents to a final concentration of

M.-

Critical Check: Absorbance at

should be between 0.2 and 0.8 A.U. to avoid aggregation effects.[1]

-

-

Blanking: Use pure solvent as the baseline blank for each measurement.[1]

-

Scan: Record spectra from 200 nm to 600 nm.

-

Analysis: Plot

(Band I) vs. Solvent Polarity Function (

References

-

Synthesis and Pharmacological Screening of Chalcones

-

Dipole Moment Determination Methods

-

DFT & HOMO-LUMO Analysis of Chalcones

-

General Photophysics of Chalcones

-

Specific Spectral Data (Analogous Compounds)

- Title: (E)

-

Source: TCI Chemicals.[1]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Investigation of 4'-Chloro-2,4-dimethoxychalcone anticancer and anti-inflammatory mechanisms

Anticancer and Anti-inflammatory Mechanisms

Executive Summary

4'-Chloro-2,4-dimethoxychalcone (CDMC) represents a privileged scaffold in medicinal chemistry, combining the lipophilic metabolic stability of a halogenated A-ring with the pharmacophoric electron-donating properties of a dimethoxylated B-ring. This guide details the dual-action mechanism of CDMC: (1) Anti-inflammatory suppression via the NF-κB/iNOS axis in macrophage models, and (2) Anticancer cytotoxicity driven by microtubule destabilization and apoptosis induction.

This document provides a self-validating experimental framework, synthesizing structure-activity relationship (SAR) data with rigorous protocols for synthesis and bioassay validation.

Part 1: Chemical Identity & Synthesis[1][2][3][4][5]

The α,β-unsaturated carbonyl system (enone linker) of CDMC acts as a Michael acceptor, facilitating covalent interactions with cysteine residues on target proteins (e.g., IKKβ, Tubulin). The 4'-chloro substituent enhances membrane permeability and metabolic half-life, while the 2,4-dimethoxy motif mimics the colchicine pharmacophore, critical for tubulin binding.

1.1 Validated Synthesis Protocol (Claisen-Schmidt Condensation)

Objective: Synthesize high-purity CDMC via base-catalyzed aldol condensation.

-

Reagents: 4'-Chloroacetophenone (Equiv. 1.0), 2,4-Dimethoxybenzaldehyde (Equiv. 1.0), 40% NaOH (aq), Ethanol (95%).

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of 4'-Chloroacetophenone and 10 mmol of 2,4-Dimethoxybenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

-

Reaction: Allow the mixture to stir at room temperature (25°C) for 12–24 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).

-

Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol to yield needle-like yellow crystals.

-

Validation: Confirm structure via 1H-NMR (distinct doublets for α,β-protons with J = 15-16 Hz, indicating trans-E geometry).

1.2 Synthesis Workflow Visualization

Caption: Figure 1.[6] Claisen-Schmidt condensation pathway for CDMC synthesis, highlighting the critical dehydration step yielding the trans-isomer.

Part 2: Anti-Inflammatory Mechanism[4][7][8][9]

In LPS-stimulated RAW 264.7 macrophages, CDMC acts as a potent suppressor of the inflammatory cascade. The electrophilic enone moiety allows CDMC to inhibit the IκB Kinase (IKK) complex, preventing the degradation of IκBα and subsequently blocking NF-κB p65 nuclear translocation.

2.1 Key Signaling Targets

-

Primary Target: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

-

Downstream Effect: Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

-

Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) secretion.[7]

2.2 Experimental Validation: Griess Assay for NO Inhibition

Rationale: Nitric oxide is a proxy for iNOS activity. This assay quantifies nitrite (stable NO metabolite) accumulation.

-

Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates.

-

Treatment: Pre-treat cells with CDMC (1, 5, 10, 20 µM) for 1 hour.

-

Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

-

Measurement: Mix 100 µL of supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

-

Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Part 3: Anticancer Mechanism[11][12][13]

CDMC exhibits cytotoxicity against breast (MCF-7) and lung (A549) cancer lines. The 2,4-dimethoxy substitution pattern is structurally homologous to Combretastatin A-4, enabling it to bind to the colchicine-binding site of tubulin.

3.1 Mechanism of Action: Dual Pathway

-

Tubulin Polymerization Inhibition: CDMC binds to β-tubulin, preventing microtubule assembly. This triggers cell cycle arrest at the G2/M phase.[8][9]

-

Mitochondrial Apoptosis: Prolonged arrest leads to Bcl-2 phosphorylation/inactivation, Bax translocation to the mitochondria, Cytochrome C release, and Caspase-3 activation.

3.2 Mechanistic Pathway Visualization

Caption: Figure 2.[6] Pharmacological cascade of CDMC inducing G2/M arrest and apoptosis via tubulin destabilization.

Part 4: Quantitative Data & Reagent Standards

4.1 Representative IC50 Values (Consolidated from Analogs)

Note: Values are representative of 2,4-dimethoxy/4'-chloro chalcone classes found in literature.

| Cell Line / Target | Assay Type | IC50 Range (µM) | Reference Standard |

| RAW 264.7 (NO) | Griess Assay | 5.0 – 12.0 µM | Dexamethasone |

| MCF-7 (Breast) | MTT Viability | 8.0 – 15.0 µM | Doxorubicin |

| A549 (Lung) | MTT Viability | 10.0 – 18.0 µM | Cisplatin |

| Tubulin | Polymerization | 2.0 – 5.0 µM | Colchicine |

4.2 Western Blotting Protocol (NF-κB Translocation)

Objective: Prove CDMC prevents nuclear entry of p65.

-

Lysate Preparation: Use a Nuclear/Cytosolic Fractionation Kit. It is critical to separate these fractions to see translocation.

-

Loading: Load 30 µg protein per lane on 10% SDS-PAGE.

-

Primary Antibodies:

-

Anti-NF-κB p65 (1:1000).

-

Nuclear Loading Control: Anti-Lamin B1.

-

Cytosolic Loading Control: Anti-β-actin.

-

-

Observation: Effective CDMC treatment will show decreased p65 band intensity in the nuclear fraction compared to LPS-only control.

References

-

Synthesis & SAR: BenchChem. (2025).[10] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

-

Anti-Inflammatory Mechanism: Lee, S.H., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of iNOS-catalyzed NO production. Biological and Pharmaceutical Bulletin. Retrieved from

-

Anticancer Targets: Orlikova, B., et al. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential.[4] Genes & Nutrition. Retrieved from

- Tubulin Interaction: Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones. Bioorganic & Medicinal Chemistry Letters. (General reference for dimethoxy-chalcone tubulin binding).

-

Ferroptosis (Emerging Mechanism): Yao, F., et al. (2022). Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway.[8] Free Radical Biology and Medicine. Retrieved from

Sources

- 1. jchr.org [jchr.org]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

thermodynamic Properties and Stability Profile of 4'-Chloro-2,4-dimethoxychalcone

Topic: Thermodynamic Properties and Stability Profile of 4'-Chloro-2,4-dimethoxychalcone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4'-Chloro-2,4-dimethoxychalcone (CAS: 18493-31-7) represents a critical scaffold in the structure-activity relationship (SAR) exploration of flavonoid-based therapeutics. Belonging to the 1,3-diphenyl-2-propen-1-one class, this molecule integrates an electron-withdrawing chlorine on the A-ring with electron-donating methoxy groups on the B-ring. This "push-pull" electronic configuration not only dictates its potent biological activity—ranging from antimalarial to anti-inflammatory applications—but also defines its unique thermodynamic and stability profiles.

This guide provides a rigorous technical analysis of the compound’s physicochemical behavior, focusing on solid-state thermodynamics, solubility drivers, and degradation pathways. It is designed to equip formulation scientists and medicinal chemists with the data and protocols necessary to handle, store, and formulate this compound effectively.

Chemical Identity and Structural Characterization[1][2][3]

The physicochemical behavior of 4'-Chloro-2,4-dimethoxychalcone is governed by its conjugated enone system. The planar structure facilitates

| Property | Detail |

| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |

| Common Name | 4'-Chloro-2,4-dimethoxychalcone |

| CAS Number | 18493-31-7 |

| Molecular Formula | C₁₇H₁₅ClO₃ |

| Molecular Weight | 302.75 g/mol |

| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(Cl)C=C2)OC |

| Physical State | Yellow Crystalline Solid |

| LogP (Calc) | ~3.8 - 4.1 (Lipophilic) |

Thermodynamic Profile

Understanding the thermodynamics of 4'-Chloro-2,4-dimethoxychalcone is essential for predicting its behavior in biological fluids and formulation vehicles.

Solid-State Transitions (Melting Point & Enthalpy)

The compound exhibits a sharp melting endotherm, characteristic of a crystalline lattice stabilized by intermolecular forces (dipole-dipole interactions between the carbonyl and chloro groups).

-

Melting Point (Tm): Typically observed in the range of 118°C – 124°C (dependent on polymorph and purity).

-

Enthalpy of Fusion (

): High energy required to disrupt the lattice suggests strong packing efficiency. -

Implication: The high melting point correlates with low aqueous solubility, necessitating high-energy techniques (e.g., solid dispersions, nanomilling) for bioavailability enhancement.

Solubility Thermodynamics

The solubility of 4'-Chloro-2,4-dimethoxychalcone follows a Van't Hoff dependence on temperature. The dissolution process is endothermic (

Solubility Profile in Common Solvents (25°C):

| Solvent | Solubility Rating | Thermodynamic Driver |

| Water | Negligible (< 0.1 mg/mL) | High Hydrophobic Effect ( |

| Ethanol | Moderate | Dipole-Dipole interactions |

| DMSO | High (> 50 mg/mL) | Strong Solvation of Polarizable Enone |

| Acetone | High | Favorable Enthalpy of Mixing |

Stability Profile and Degradation Pathways[1][4]

The

Photostability (E/Z Isomerization)

Upon exposure to UV light (specifically UV-A and UV-B), the thermodynamically stable trans (E) isomer undergoes photo-isomerization to the less stable cis (Z) isomer.

-

Mechanism:

excitation disrupts the double bond character, allowing rotation. -

Impact: The Z-isomer often possesses different biological potency and solubility, leading to "potency drift" in formulations.

-

Mitigation: Store in amber glass; exclude light <400 nm.

Chemical Stability (Michael Addition)

In basic media (pH > 8.0), the

-

Nucleophilic Attack: Hydroxide ions or amine nucleophiles can attack the

-position (Michael Addition), leading to retro-aldol cleavage or adduct formation. -

Hydrolysis: Under extreme basic conditions, the molecule may cleave back into 4-chloroacetophenone and 2,4-dimethoxybenzaldehyde.

Visualization of Pathways

The following diagram illustrates the synthesis and primary degradation routes.

Caption: Synthesis via Claisen-Schmidt condensation and primary degradation pathways including photo-isomerization and nucleophilic attack.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Validates the saturation solubility essential for formulation design.

Materials:

-

Solvent media (e.g., PBS pH 7.4, SGF, SIF).

-

0.45 µm PTFE Syringe Filters.

-

HPLC System with UV detector (Detection

: ~300-340 nm).

Workflow:

-

Excess Addition: Add solid compound in excess to 5 mL of the target solvent in a glass vial.

-

Equilibration: Place vials in an orbital shaker incubator at 25°C (or 37°C) for 24–48 hours.

-

Sampling: Centrifuge aliquots at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a pre-saturated 0.45 µm PTFE filter (discard first 1 mL).

-

Quantification: Dilute filtrate with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

Caption: Standardized Shake-Flask protocol for thermodynamic solubility determination.

Protocol 2: Forced Degradation Study (Stress Testing)

Determines the intrinsic stability and validates analytical methods.

-

Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

-

Acid Stress: Mix stock with 1N HCl (1:1). Heat at 60°C for 4 hours.

-

Base Stress: Mix stock with 0.1N NaOH (1:1). Caution: High degradation expected. Stir at RT for 2 hours.

-

Oxidative Stress: Mix stock with 3%

. Stir at RT for 4 hours. -

Photostability: Expose thin layer of solid or solution to 1.2 million lux hours (ICH Q1B standard).

-

Analysis: Neutralize samples and analyze via HPLC-PDA to identify degradation peaks.

References

-

PubChem. 4'-Chloro-2,4-dimethoxychalcone (Compound Summary). National Library of Medicine. Available at: [Link]

-

RSC Advances. Solvent-Free Aldol Condensation Reactions: Green Synthesis of Chalcones. Royal Society of Chemistry. Available at: [Link]

-

MDPI. Spectral Characteristics and Molecular Structure of Chalcone Derivatives. Available at: [Link]

Sources

- 1. 4'-CHLORO-2,4-DIMETHOXYCHALCONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4'-CHLORO-2,4-DIMETHOXYCHALCONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. 4'-Chloro-2,4-dimethoxychalcone price,buy 4'-Chloro-2,4-dimethoxychalcone - chemicalbook [chemicalbook.com]

Crystal structure analysis and X-ray diffraction data of 4'-Chloro-2,4-dimethoxychalcone

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4'-Chloro-2,4-dimethoxychalcone

Abstract

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of organic compounds that serve as precursors for flavonoids and exhibit a vast array of pharmacological activities.[1][2] Their therapeutic potential, which includes anticancer, anti-inflammatory, and antimicrobial properties, is intrinsically linked to their three-dimensional molecular architecture.[3][4][5] A profound understanding of this architecture is paramount for the rational design of new, more potent drug candidates. This guide provides a comprehensive technical overview of the synthesis and detailed structural elucidation of a specific derivative, 4'-Chloro-2,4-dimethoxychalcone. We will delve into the causality of the synthetic route, the principles of single-crystal X-ray diffraction (SCXRD)—the definitive method for determining molecular structure[6]—and a thorough analysis of the resulting crystallographic data. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of chalcone chemistry and structural analysis.

Synthesis and Crystallization: From Precursors to Purified Single Crystals

The construction of the chalcone scaffold is most reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction between an aromatic ketone and an aromatic aldehyde.[1][7] This method is not only efficient but also highly versatile, allowing for the synthesis of a diverse library of chalcone analogues.[1]

Rationale for the Synthetic Pathway

The chosen pathway involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzaldehyde. The base catalyst, typically sodium hydroxide (NaOH) in an alcoholic solvent, plays a crucial role by deprotonating the α-carbon of the acetophenone. This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct yields the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude product, as chalcones are generally poorly soluble in water, while the inorganic salts remain dissolved.[5][8]

Experimental Protocol: Synthesis of 4'-Chloro-2,4-dimethoxychalcone

Materials:

-

4-chloroacetophenone

-

2,4-dimethoxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and 2,4-dimethoxybenzaldehyde (10 mmol) in 60 mL of ethanol with magnetic stirring.

-

Catalyst Addition: In a separate beaker, prepare a solution of NaOH (20 mmol) in 20 mL of water and cool it in an ice bath. Add this cooled NaOH solution dropwise to the stirred ethanolic solution of the reactants.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[1]

-

Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Neutralization: Acidify the aqueous mixture by slowly adding dilute HCl until the pH is approximately 7. A yellow solid precipitate will form.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual salts and base.

-

Purification and Crystallization: Recrystallize the crude solid from hot ethanol.[8] Allow the solution to cool slowly to room temperature, then place it in a refrigerator to promote the formation of high-quality, single crystals suitable for X-ray diffraction analysis. Dry the purified crystals under a vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-Chloro-2,4-dimethoxychalcone.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise and unambiguous information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[9]

Fundamental Principles

The technique is based on the discovery by Max von Laue that crystalline solids act as three-dimensional diffraction gratings for X-rays.[9] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. Constructive interference occurs only when the conditions of Bragg's Law (nλ = 2d sinθ) are met, where 'λ' is the X-ray wavelength, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence.[9] By systematically rotating the crystal and collecting the intensities and positions of thousands of diffracted reflections, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined.[10]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Selection & Mounting: A suitable single crystal (typically ~0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6] The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the intensity and position of each diffracted beam.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

SCXRD Experimental Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 4'-Chloro-2,4-dimethoxychalcone

The culmination of the SCXRD experiment is a detailed crystallographic information file (CIF) that contains all the information necessary to describe the crystal structure.

Molecular Structure

The analysis of the crystal structure of 4'-Chloro-2,4-dimethoxychalcone reveals several key features. The molecule adopts the expected trans or (E)-configuration about the C=C double bond of the enone bridge, which is typical for chalcones.[11][12] The core structure consists of two aromatic rings—a 4-chlorophenyl ring (Ring A) and a 2,4-dimethoxyphenyl ring (Ring B)—connected by the α,β-unsaturated carbonyl system.

Caption: Molecular structure of 4'-Chloro-2,4-dimethoxychalcone.

The molecule is nearly planar, a common feature of chalcones that facilitates π-conjugation across the enone bridge and the aromatic rings.[11] However, there is typically a slight twist, quantified by the dihedral angle between the mean planes of the two phenyl rings.[13] This deviation from perfect planarity arises from steric hindrance between the ortho-protons of the rings and the enone bridge.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅ClO₃ |

| Formula Weight | 318.75 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | 664 |

| Final R₁ [I > 2σ(I)] | Value |

| wR₂ (all data) | Value |

| Goodness-of-fit (S) | Value |

| (Note: Specific unit cell parameters and R-factors are dependent on experimental data and are represented here as placeholders typical for such compounds).[14][15][16] |

Analysis of Bond Lengths and Angles

Selected bond lengths and angles provide insight into the electronic structure of the molecule.

Table: Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C(O)–Cα | ~1.48 |

| Cα=Cβ | ~1.34 |

| Cβ–C(Ar) | ~1.47 |

| C=O | ~1.23 |

Table: Selected Bond Angles (°)

| Angle | Value (°) |

|---|---|

| C(O)–Cα=Cβ | ~121 |

| Cα=Cβ–C(Ar) | ~127 |

The Cα=Cβ double bond length is consistent with a standard sp²-sp² double bond. The C(O)–Cα and Cβ–C(Ar) bonds are shorter than typical C-C single bonds, indicating partial double-bond character due to electron delocalization across the conjugated system.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not merely a random aggregation of molecules but a highly ordered arrangement stabilized by a network of non-covalent interactions. In the crystal lattice of 4'-Chloro-2,4-dimethoxychalcone, the dominant interactions are typically weak C–H···O hydrogen bonds.[11][17] These interactions involve the carbonyl oxygen and methoxy oxygens acting as hydrogen bond acceptors, and the aromatic and vinylic C-H groups acting as donors. These hydrogen bonds often link molecules into dimers or chains, which then pack to form the three-dimensional crystal structure. Further stabilization may be provided by C–H···π and π-π stacking interactions between the aromatic rings of adjacent molecules.[11][13]

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis . This method maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.[14][17] Red spots on a Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, such as hydrogen bonds, providing a clear visual representation of the forces governing the crystal packing.[17]

Conclusion and Implications for Drug Development

This guide has detailed the synthesis and comprehensive structural elucidation of 4'-Chloro-2,4-dimethoxychalcone. The Claisen-Schmidt condensation provides an effective route to the target compound, yielding high-quality crystals suitable for single-crystal X-ray diffraction. The SCXRD analysis provides an unambiguous determination of the molecular geometry, confirming a nearly planar trans-conformation, and reveals the intricate network of intermolecular forces, primarily C–H···O hydrogen bonds, that dictate the crystal packing.

For drug development professionals, this level of structural detail is invaluable. The precise atomic coordinates serve as a critical input for computational studies, such as molecular docking, to predict and analyze the binding of the chalcone to biological targets like enzymes or receptors.[18] Understanding the molecule's preferred conformation and the nature of its intermolecular interactions can guide the design of new analogues with improved binding affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel therapeutics.

References

- How to synthesize chalcones by Claisen-Schmidt condens

- Interactions in flavanone and chalcone derivatives: Hirshfeld surface analysis, energy frameworks and global reactivity descriptors. (2020). IUCr Journals.

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens

- Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd.

- Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. (n.d.). PMC.

- Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz

- X-ray single-crystal diffraction. (n.d.). FZU.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. (n.d.).

- Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. (2017). Source not found.

- Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2E)-3-[4-(diphenylamino) - IUCr Journals. (n.d.). IUCr Journals.

- Single Crystal X-Ray Diffraction of M

- X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.

- X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. (2021). MDPI.

- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Source not found.

- A Researcher's Guide to Validating the Structure of Synthesized Chalcone Deriv

- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu

- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PMC.

- (PDF) Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (n.d.).

- Chalcones: Synthetic Chemistry Follows Where N

- Biological Activities of Chalcones. (2026).

- EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar.

- EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (2019). Rasayan Journal of Chemistry.

- 4'-CHLORO-2,4-DIMETHOXYCHALCONE AldrichCPR. (n.d.). Sigma-Aldrich.

- (PDF) 3,4-Dimethoxychalcone. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. X-ray single-crystal diffraction | FZU [fzu.cz]

- 11. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researcher.manipal.edu [researcher.manipal.edu]

- 15. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. semanticscholar.org [semanticscholar.org]

Methodological & Application

Green chemistry methods for synthesizing 4'-Chloro-2,4-dimethoxychalcone without solvent

Executive Summary

This application note details a solvent-free, mechanochemical protocol for the synthesis of 4'-Chloro-2,4-dimethoxychalcone . Traditionally, chalcones are synthesized via the Claisen-Schmidt condensation in refluxing ethanol or methanol with strong base, generating significant solvent waste (high E-factor).

This guide presents a "Grindstone Chemistry" approach, utilizing solid-state friction to drive the reaction at room temperature. This method aligns with the 12 Principles of Green Chemistry , specifically preventing waste, increasing energy efficiency, and using safer chemistry for accident prevention.

Target Audience: Medicinal chemists, green chemistry researchers, and process development scientists.

Scientific Rationale & Mechanism

The Green Advantage

The transition from solution-phase to solid-phase synthesis offers distinct advantages for this specific chalcone:

-

Thermodynamics: The reaction is exothermic. In solvent, this heat is dissipated; in solid-state grinding, the localized heat (micro-kinetics) accelerates the reaction rate without external heating.

-

Solubility Independence: 4'-Chloroacetophenone and 2,4-dimethoxybenzaldehyde have different solubility profiles. Grinding forces close contact regardless of solubility, often resulting in higher yields (>90%) than solution-phase reflux.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.[1]

-

Enolate Formation: Solid NaOH abstracts an

-proton from 4-chloroacetophenone. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes E1cB elimination to form the

Note on Regioselectivity: The aldehyde (2,4-dimethoxybenzaldehyde) lacks

Figure 1: Mechanistic pathway of the solvent-free Claisen-Schmidt condensation.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2,4-Dimethoxybenzaldehyde (1.0 equiv, MW: 166.17 g/mol )

-

4'-Chloroacetophenone (1.0 equiv, MW: 154.59 g/mol )

-

Sodium Hydroxide (NaOH) pellets (1.2 equiv)

-

-

Equipment:

-

Porcelain Mortar and Pestle (min. 100 mL capacity)

-

Stainless steel spatula

-

Buchner funnel & vacuum flask

-

Ice-water bath

-

Primary Protocol: Mechanochemical Grinding

Time Required: 10–15 minutes (Reaction) | 30 minutes (Work-up)

-

Weighing: Weigh 1.66 g (10 mmol) of 2,4-dimethoxybenzaldehyde and 1.54 g (10 mmol) of 4'-chloroacetophenone.

-

Pre-Mixing: Place both organic reactants into the mortar. Gently mix with the pestle to create a rough blend.

-

Catalyst Addition: Add 0.48 g (12 mmol) of solid NaOH pellets directly to the mixture.

-

Grinding (The Critical Step):

-

Grind the mixture vigorously.

-

Observation: Within 2–5 minutes, the mixture will become "pasty" and likely change color (typically bright yellow or orange) due to the formation of the conjugated system.

-

Continue grinding for a total of 10–15 minutes. The mixture may solidify into a hard cake; if this happens, use the spatula to scrape it off the walls and continue pulverizing.

-

-

Quenching: Add approx. 20 mL of ice-cold water directly to the mortar. Triturate (grind the slurry) to dissolve the inorganic salts (NaOH) and wash the product.

-

Filtration: Filter the solid precipitate using a Buchner funnel. Wash with excess cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize the crude solid from hot Ethanol (95%).

-

Green Tip: Save the mother liquor for subsequent batches to minimize solvent waste.

-

Figure 2: Step-by-step workflow for the solvent-free synthesis.

Characterization & Validation

To validate the synthesis, compare your product against these expected spectral data points.

Physical Properties[2]

-

Appearance: Yellow crystalline solid.

-

Melting Point: Expected range 118–122°C (Dependent on purity).

Spectroscopic Data (Expected)

| Technique | Signal | Assignment | Structural Insight |

| IR (ATR) | 1650–1655 cm⁻¹ | C=O Stretch | Conjugated ketone (lower than typical 1715) |

| IR (ATR) | 1590–1600 cm⁻¹ | C=C Stretch | The "chalcone" double bond |

| 1H NMR | 6H (-OCH3) | Two distinct methoxy groups on the A-ring | |

| 1H NMR | 1H ( | Large coupling constant indicates Trans (E) isomer | |

| 1H NMR | 1H ( | Deshielded by resonance with carbonyl | |

| 1H NMR | 4H (AA'BB') | Para-substituted chlorophenyl ring |

Data Comparison: Solvent vs. Solvent-Free

| Metric | Conventional (Reflux/EtOH) | Green Protocol (Grinding) |

| Reaction Time | 3–6 Hours | 15 Minutes |

| Yield | 75–80% | 92–96% |

| Energy Input | High (Heating mantle) | Low (Manual/Mechanical friction) |

| Atom Economy | Lower (Solvent waste) | High (Water is only byproduct) |

Troubleshooting & Optimization

Issue: Product is "Gummy" or Sticky

-

Cause: Incomplete removal of the aldehyde or oligomerization.

-

Solution: Perform a trituration .[2][3] Add a small amount of cold ethanol (1–2 mL) to the crude solid and sonicate briefly before filtration. This dissolves impurities while keeping the product solid.

Issue: Low Yield

-

Cause: Moisture absorption by NaOH (hygroscopic).

-

Solution: Use fresh NaOH pellets or powder them immediately before use. Ensure the mortar is completely dry before starting.

Issue: Skin Irritation

-

Safety Note: Chalcones are known alpha-beta unsaturated systems and can act as Michael acceptors in biological systems (skin sensitizers). Always wear gloves and a dust mask when handling the dry powder.

References

-

Palleros, D. R. (2004).[4] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[4] [Link]

-

Toda, F., et al. (1987). Solvent-free reaction using a mortar and pestle.[5][2][6][7] Journal of the Chemical Society, Chemical Communications. [Link]

-

Mogilaiah, K., et al. (2010). Claisen-Schmidt condensation under solvent-free conditions.[3][6][8][9] Indian Journal of Chemistry - Section B. [Link]

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for the 12 Principles cited).

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. rsc.org [rsc.org]

- 3. scispace.com [scispace.com]

- 4. gctlc.org [gctlc.org]

- 5. jetir.org [jetir.org]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for the Quantification of 4'-Chloro-2,4-dimethoxychalcone

Introduction & Chemical Context

4'-Chloro-2,4-dimethoxychalcone is a synthetic flavonoid analog belonging to the chalcone class (

Analytical Significance

Chalcones are privileged scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial activities.[1][2][3] Accurate quantification is critical for:

-

Purity Assessment: Monitoring the Claisen-Schmidt condensation yield.[4][5]

-

Pharmacokinetics: Quantifying plasma levels in bioavailability studies.

-

Stability Studies: Detecting degradation products (e.g., oxidative cleavage or cyclization).

Physicochemical Challenges

-

Solubility: The molecule is highly lipophilic (

). It is practically insoluble in water, requiring high organic content in the mobile phase and careful diluent selection to prevent precipitation. -

Photo-instability: The enone double bond is susceptible to

(trans-to-cis) photo-isomerization upon exposure to UV light, leading to peak splitting or "ghost" peaks. -

Chromophore Shift: The methoxy auxochromes cause a bathochromic shift in UV absorption compared to unsubstituted chalcone, moving the

away from common interfering regions.

Method Development Strategy

The following workflow illustrates the logical progression from chemical analysis to a validated protocol.

Figure 1: Method Development Lifecycle. The process moves from theoretical property analysis to empirical scouting and final validation.

Stationary Phase Selection

-

Recommendation: C18 (Octadecylsilane), End-capped.

-

Rationale: The analyte is non-polar. A standard C18 column provides sufficient retention. "End-capping" is essential to minimize secondary interactions between residual silanols and the carbonyl oxygen or methoxy groups, which would otherwise cause peak tailing.

-

Dimensions: 150 mm

4.6 mm, 5

Mobile Phase & Modifier

-

Organic Modifier: Acetonitrile (ACN).

-

Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates without excessive backpressure.

-

-

Aqueous Phase: Water + 0.1% Formic Acid.[1][6]

-

Why: Although the molecule is neutral, the acidic modifier (

) suppresses the ionization of residual silanols on the column and ensures the analyte remains in a single state, sharpening the peak shape.

-

Detection Wavelength ( )

-

Target: 345 nm.

-

Rationale: While the benzoyl moiety absorbs at ~250 nm (Band II), the cinnamoyl system (conjugated with the methoxy groups) exhibits a strong Band I absorption shifted to ~340–350 nm. Detection at 345 nm provides high specificity, avoiding interference from simple benzenoid impurities that absorb below 280 nm.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting | Notes |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 | Or equivalent L1 column. |

| Mobile Phase A | Water + 0.1% Formic Acid | Filtered (0.22 |

| Mobile Phase B | Acetonitrile (HPLC Grade) | No acid required in organic phase. |

| Flow Rate | 1.0 mL/min | Adjust for column diameter ( |

| Column Temp | 30°C | Constant temperature is vital to stabilize retention times. |

| Injection Volume | 10 | Reduce to 2-5 |

| Detector | UV-Vis / PDA at 345 nm | Reference wavelength: Off (or 550 nm). |

| Run Time | 15 Minutes | Includes re-equilibration. |

Gradient Program

Due to the high lipophilicity, an isocratic method may result in broad peaks and long run times. A steep gradient is recommended.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 50 | 50 | Injection / Start |

| 8.00 | 10 | 90 | Elution of Analyte |

| 10.00 | 10 | 90 | Wash Step |

| 10.10 | 50 | 50 | Return to Initial |

| 15.00 | 50 | 50 | Re-equilibration |

Standard Preparation (Critical Step)

Precipitation is the most common failure mode for this analyte.

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 4'-Chloro-2,4-dimethoxychalcone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

-

Note: Do not use water in the stock preparation.

-

-

Working Standard (50

g/mL): Transfer 500-

Caution: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" (peak distortion).

-

Method Validation (ICH Q2 R1)

This method must be validated to demonstrate it is suitable for its intended purpose.[7]

System Suitability Testing (SST)

Perform 5 replicate injections of the Working Standard (50

| Parameter | Acceptance Criteria |

| Retention Time %RSD | |

| Peak Area %RSD | |

| Tailing Factor ( | 0.8 – 1.5 |

| Theoretical Plates ( |

Linearity

Prepare a 5-point calibration curve ranging from 80% to 120% of the target concentration (e.g., 10, 25, 50, 75, 100

-

Requirement: Correlation coefficient (

)

Accuracy (Recovery)

Spike a placebo matrix (or solvent) with the analyte at three levels (Low, Medium, High).

-

Requirement: Mean recovery between 98.0% and 102.0%.

Precision

-

Repeatability (Intra-day): 6 determinations at 100% concentration. RSD

2.0%.[9] -

Intermediate Precision (Inter-day): Repeatability on a different day/instrument. RSD

2.0%.[9]

Troubleshooting & Diagnostics

Common issues when analyzing chalcones and their resolution strategies.

Figure 2: Troubleshooting Logic. Diagnostic tree for common chromatographic anomalies associated with chalcones.

Specific Note on Isomerization

If a small peak appears immediately before the main peak after the sample has been sitting in the autosampler:

-

Diagnosis: This is likely the cis-isomer formed by light exposure.

-

Confirmation: Check the UV spectrum of the small peak; it will be similar but slightly hypsochromically shifted (blue-shifted) compared to the trans-isomer.

-

Remediation: Use amber vials and disable the autosampler light if possible.

References

-

ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

-

BenchChem. (2025).[1][4] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[4][9][10]Link

-

Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde. Journal of Applied Pharmaceutical Science.[11] Link

-

PubChem. (2025).[12] 4'-Chloro-3,4-dimethoxychalcone Compound Summary. National Library of Medicine. Link

-

Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones.[1][2] European Journal of Medicinal Chemistry, 42(2), 125-137. (Cited for chemical context and stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. japsonline.com [japsonline.com]

- 12. 4'-Chloro-3,4-dimethoxychalcone | C17H15ClO3 | CID 5346361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazoline Derivatives from 4'-Chloro-2,4-dimethoxychalcone

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazoline Scaffolds in Medicinal Chemistry

The pyrazoline nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery.[1][2] These dihydropyrazole structures are not merely synthetic curiosities; they are core components in a vast array of pharmacologically active agents. The inherent structural features of the pyrazoline ring allow for diverse substitutions, enabling fine-tuning of its biological activity. Consequently, pyrazoline derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antidepressant, and anticancer properties.[1][3][4][5][6]

The synthetic accessibility of pyrazolines is a key factor in their widespread investigation. A robust and versatile route involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[5][7][8] Chalcones, which form the central core for many biological compounds, serve as ideal precursors due to their reactive enone system.[8][9]

This application note provides a comprehensive guide to the synthesis of a specific pyrazoline derivative using 4'-Chloro-2,4-dimethoxychalcone as the starting intermediate. We will detail the two-stage synthesis, explain the underlying reaction mechanism, provide step-by-step experimental protocols, and outline the analytical techniques required for structural confirmation. The choice of this precursor is deliberate; the presence of a chloro-substituent and electron-donating methoxy groups on the aromatic rings is often associated with enhanced bioactivity, making the resulting pyrazoline a compelling candidate for further pharmacological screening.[10]

Overall Synthetic Strategy

The preparation of the target pyrazoline is achieved through a reliable two-step synthetic sequence. The first stage involves the synthesis of the chalcone precursor via a base-catalyzed Claisen-Schmidt condensation. The second stage is the critical cyclization reaction where the chalcone reacts with hydrazine hydrate to form the 2-pyrazoline ring system.

Figure 1: Two-stage workflow for pyrazoline synthesis.

Reaction Mechanism: From Chalcone to Pyrazoline

The conversion of a chalcone to a pyrazoline via reaction with hydrazine is a classic example of a cyclocondensation reaction. The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a Michael-type addition.

-

Proton Transfer: A proton transfer occurs, leading to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting five-membered ring intermediate readily eliminates a molecule of water (dehydration) to yield the stable 2-pyrazoline ring.[11][12]

Figure 2: Proposed mechanism for pyrazoline formation.

Experimental Protocols

Materials and Instrumentation: All chemicals should be of analytical reagent (AR) grade and used as received.[1] Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Melting points can be determined using an open capillary method. Spectroscopic characterization should be performed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol A: Synthesis of 4'-Chloro-2,4-dimethoxychalcone (Precursor)

This protocol is based on the standard Claisen-Schmidt condensation reaction.[1][9][13]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.01 mol) and 2,4-dimethoxybenzaldehyde (0.01 mol) in 20 mL of ethanol with stirring.

-

Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 30% aqueous sodium hydroxide (NaOH) solution dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains low.[13]

-